molecular formula C15H17F3N2O B2628732 N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide CAS No. 2196077-13-9

N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide

Cat. No. B2628732
CAS RN: 2196077-13-9
M. Wt: 298.309
InChI Key: UGXRFVRNXDOCRY-UHFFFAOYSA-N
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Description

“N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide” is a synthetic analogue of fentanyl, also known as acrylfentanyl . It has emerged as a new psychoactive substance (NPS) and is sold on the internet as a 'research chemical’ . Like other synthetic fentanyls, such as acetylfentanyl, it poses a serious risk of fatal intoxication .


Molecular Structure Analysis

The molecular structure of “N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide” was confirmed through various analyses. Quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) were used to confirm the presence of acrylfentanyl .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide” are complex. The precursor to synthetic fentanyls, N-phenyl-1-(2-phenylethyl)piperidin-4-amine, was identified, but the precursor 1-(2-phenethyl)piperidin-4-one, was not detected . The main, unknown chromatographic peak (GC) tentatively identified an acryloyl analogue of fentanyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide” were determined through various analyses. Liquid chromatography and triple quadrupole mass spectrometry (LC-MS/MS) determined the content of acrylfentanyl in the powder, equal to 88.3 mass-% acrylfentanyl hydrochloride . An impurity observed by NMR was identified as triethylamine hydrochloride .

Safety and Hazards

“N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide” poses a serious risk of fatal intoxication . It is sold on the internet as a ‘research chemical’ and like other synthetic fentanyls, such as acetylfentanyl, it is particularly harmful .

Future Directions

The rapid emergence of new psychoactive substances (NPS) like “N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide” presents a serious problem for public health . The transformation of the market is different from anything recorded historically, and has led to a global spread of new psychoactive substances . Future research should focus on understanding the effects of these substances and developing strategies to mitigate their impact on public health.

properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-2-14(21)19-12-6-8-20(9-7-12)13-5-3-4-11(10-13)15(16,17)18/h2-5,10,12H,1,6-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRFVRNXDOCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide

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